synthesis of {[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid
synthesis of {[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid
An In-Depth Technical Guide to the Synthesis of {[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid
Introduction
Heterocyclic compounds containing the pyrimidine scaffold are of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities.[1][2] The title compound, {[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid (CAS 115102-54-0), is a functionalized pyrimidine derivative that serves as a versatile building block for the synthesis of more complex molecules.[3][4] Its structure, featuring an amino group, an ester, and a thioacetic acid moiety, provides multiple points for chemical modification, making it a valuable intermediate in drug discovery and materials science.
This technical guide provides a comprehensive, two-part synthetic route, grounded in established chemical principles. As a self-validating protocol, this guide explains the causality behind experimental choices, offering researchers a robust framework for the successful synthesis of this target molecule. The synthesis proceeds via two primary stages:
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Formation of the Pyrimidine Core: A cyclocondensation reaction to construct the key intermediate, ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate.
-
S-Alkylation: Attachment of the acetic acid side chain to the sulfur atom of the pyrimidine core.
Overall Synthetic Workflow
The synthesis is a sequential process beginning with fundamental precursors and advancing through a key heterocyclic intermediate to the final product. The workflow is designed for efficiency and is based on well-documented organic transformations.
Caption: Overall two-part synthetic workflow.
Part I: Synthesis of Key Intermediate: Ethyl 4-Amino-2-mercaptopyrimidine-5-carboxylate (3)
The cornerstone of this synthesis is the construction of the pyrimidine ring system. This is achieved via a base-catalyzed cyclocondensation reaction. The process begins with the reaction of ethyl cyanoacetate and triethyl orthoformate to form an electrophilic intermediate, ethyl (ethoxymethylene)cyanoacetate, which then reacts with thiourea to form the heterocyclic ring.[5]
Principle and Mechanism
The reaction is a variation of the classical pyrimidine synthesis.
-
Formation of Ethyl (ethoxymethylene)cyanoacetate: Ethyl cyanoacetate reacts with triethyl orthoformate, typically in the presence of an acid anhydride like acetic anhydride, which acts as a water scavenger and drives the reaction forward.[5]
-
Cyclocondensation: The activated methylene group of ethyl cyanoacetate is highly acidic and reactive.[6] The resulting in situ formed ethyl (ethoxymethylene)cyanoacetate is a 1,3-bielectrophile. It readily undergoes condensation with thiourea, a binucleophile. The reaction proceeds through addition-elimination steps, culminating in ring closure to form the stable, aromatic pyrimidine ring.[7] The use of a base like sodium ethoxide facilitates the deprotonation of thiourea and catalyzes the cyclization.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Notes |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | 105-56-6 | Corrosive, handle with care. |
| Triethyl Orthoformate | C₇H₁₆O₃ | 148.20 | 122-51-0 | Moisture sensitive, flammable. |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 108-24-7 | Corrosive, lachrymator. |
| Thiourea | CH₄N₂S | 76.12 | 62-56-6 | Toxic. |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 141-52-6 | Moisture sensitive, corrosive. |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Anhydrous/absolute grade. |
Detailed Experimental Protocol
Step 1A: Preparation of Ethyl (ethoxymethylene)cyanoacetate (2)
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To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl cyanoacetate (0.2 mol) and triethyl orthoformate (0.2 mol).
-
Add acetic anhydride (80 mL) to the mixture.
-
Heat the reaction mixture at 150-160 °C for 5 hours.[5]
-
After cooling to room temperature, remove the excess solvent and acetic anhydride under reduced pressure using a rotary evaporator. The resulting product, ethyl (ethoxymethylene)cyanoacetate, is typically used in the next step without further purification.
Step 1B: Cyclocondensation to form Ethyl 4-Amino-2-mercaptopyrimidine-5-carboxylate (3)
-
Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal (0.2 mol) in anhydrous ethanol (200 mL) under an inert atmosphere (e.g., nitrogen or argon). Caution: This reaction is highly exothermic and produces flammable hydrogen gas.
-
In a separate flask, dissolve thiourea (0.2 mol) in the ethanolic sodium ethoxide solution with stirring.
-
To this solution, add the crude ethyl (ethoxymethylene)cyanoacetate (from Step 1A) dropwise at room temperature.
-
After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath. The product may precipitate.
-
Neutralize the mixture carefully with a dilute acid (e.g., acetic acid or dilute HCl) to a pH of ~6-7. This will precipitate the product.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate (3).[8]
Purification and Characterization
The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture. The structure should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the presence of the ethyl ester, amino group, and pyrimidine proton.
-
IR Spectroscopy: To identify characteristic stretches for N-H (amino), C=O (ester), and C=S (thione tautomer) bonds.
-
Mass Spectrometry: To confirm the molecular weight (199.23 g/mol ).[8]
Part II: Synthesis of {[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid (5)
The final step involves the alkylation of the sulfur atom of the 2-mercaptopyrimidine intermediate. This is a standard S-alkylation reaction, a type of nucleophilic substitution.[9]
Principle and Mechanism
The 2-mercapto group on the pyrimidine ring exists in tautomeric equilibrium with its thione form. In the presence of a base, it is deprotonated to form a thiolate anion. This highly nucleophilic thiolate readily attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion in an Sₙ2 reaction to form a new carbon-sulfur bond and yield the final product.
Caption: Simplified S-Alkylation mechanism.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Notes |
| Ethyl 4-Amino-2-mercaptopyrimidine-5-carboxylate (3) | C₇H₉N₃O₂S | 199.23 | 774-07-2 | The intermediate from Part I. |
| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | 79-11-8 | Highly corrosive and toxic. |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Corrosive. |
| Water | H₂O | 18.02 | 7732-18-5 | Deionized. |
Detailed Experimental Protocol
-
In a round-bottom flask, dissolve ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate (3) (0.1 mol) in an aqueous solution of sodium hydroxide (0.21 mol in 150 mL of water). Stir until a clear solution is obtained.
-
In a separate beaker, dissolve chloroacetic acid (4) (0.1 mol) in water (50 mL) and carefully neutralize it with sodium hydroxide solution until the pH is ~7.
-
Add the neutralized chloroacetic acid solution to the pyrimidine solution dropwise with continuous stirring at room temperature.
-
Heat the reaction mixture to 50-60 °C and maintain for 2-3 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the solution with dilute hydrochloric acid to a pH of ~3-4. The target compound, {[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid, will precipitate out of the solution.
-
Allow the mixture to stand in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the white solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Dry the product in a vacuum oven at 50 °C.
Purification and Characterization
The product can be further purified by recrystallization from a suitable solvent like ethanol or an aqueous ethanol mixture. The final structure should be confirmed by:
-
¹H NMR: To verify the presence of the newly incorporated -S-CH₂- protons of the acetic acid moiety.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry: To confirm the molecular weight of the final product.
-
Elemental Analysis: To determine the elemental composition.
Process Insights and Safety Considerations
-
Moisture Control: The formation of the sodium ethoxide catalyst and the initial condensation step are sensitive to moisture. The use of anhydrous solvents and an inert atmosphere is critical for achieving high yields in Part I.
-
Handling of Reagents: Chloroacetic acid is highly corrosive and toxic; it must be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Sodium metal reacts violently with water.
-
pH Control: Precise pH control during the workup stages is crucial for the effective precipitation and isolation of both the intermediate and the final product.
-
Reaction Monitoring: Regular monitoring by TLC is essential to determine the endpoint of the reactions, preventing the formation of byproducts from over-running the reaction.
Conclusion
This guide details a reliable and reproducible two-part synthesis for {[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid. The methodology relies on fundamental and well-established organic reactions: a cyclocondensation to form the pyrimidine core, followed by a nucleophilic S-alkylation. By providing detailed protocols and explaining the underlying chemical principles, this document serves as an authoritative resource for researchers in synthetic and medicinal chemistry.
References
-
Arkat USA. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC 2008 (ii) 115-123. [Link]
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HENAN SUNLAKE ENTERPRISE CORPORATION. 774-07-2 ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate. [Link]
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ResearchGate. (2010). Some Observations on the Base-Catalyzed Cyclocondensation of 2,6-Dihalobenzaldehydes, Ethyl Cyanoacetate, and Thiourea. [Link]
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Wikipedia. Ethyl cyanoacetate. [Link]
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EPO. (2013). Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. [Link]
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PMC - NIH. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. [Link]
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ResearchGate. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. [Link]
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PubMed. (2000). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. [Link]
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